molecular formula C18H18N2O5S B445636 propyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

propyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B445636
M. Wt: 374.4g/mol
InChI Key: VMPCIDRQNKPLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 2-({3-nitrobenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of cyclopenta[b]thiophenes. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a nitrobenzoyl group and a cyclopenta[b]thiophene core makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a thiophene derivative, cyclization can be induced using reagents like polyphosphoric acid or strong bases.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the cyclopenta[b]thiophene core with a nitrobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification to introduce the propyl ester group. This can be done using propanol and a suitable catalyst like sulfuric acid or using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, yield, and cost-effectiveness. This could involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalyst Optimization: Using more efficient and recyclable catalysts.

    Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to modify the ester group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Alcohols: From the reduction of the ester group.

    Substituted Thiophenes: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Building Blocks: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to known inhibitors.

    Drug Development: Investigated for its potential as a lead compound in drug discovery.

Medicine

    Anticancer Research: Studied for its potential to inhibit cancer cell growth.

    Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry

    Materials Science: Used in the development of organic semiconductors.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which propyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions, while the cyclopenta[b]thiophene core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: Similar structure but with a chloro substituent.

    Methyl 2-({3-nitrobenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Similar structure but with a methyl ester group.

Uniqueness

Propyl 2-({3-nitrobenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl ester group may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.

Properties

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4g/mol

IUPAC Name

propyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H18N2O5S/c1-2-9-25-18(22)15-13-7-4-8-14(13)26-17(15)19-16(21)11-5-3-6-12(10-11)20(23)24/h3,5-6,10H,2,4,7-9H2,1H3,(H,19,21)

InChI Key

VMPCIDRQNKPLOS-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.